
Cdk5-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk5-IN-1 is a small molecule inhibitor specifically designed to target cyclin-dependent kinase 5 (Cdk5). Cyclin-dependent kinase 5 is a proline-directed serine/threonine protein kinase that plays a crucial role in various cellular processes, particularly in neurons. Dysregulation of cyclin-dependent kinase 5 activity has been implicated in several neurodegenerative diseases, making cyclin-dependent kinase 5 inhibitors like this compound valuable tools for scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk5-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesis platforms and high-throughput screening to identify the most efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk5-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
Cdk5-IN-1 has a wide range of scientific research applications, including:
Neuroscience Research: Used to study the role of cyclin-dependent kinase 5 in neuronal development, synaptic function, and neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Cancer Research: Investigated for its potential to inhibit cyclin-dependent kinase 5 activity in cancer cells, thereby suppressing tumor growth and proliferation.
Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting cyclin-dependent kinase 5.
Wirkmechanismus
Cdk5-IN-1 exerts its effects by binding to the active site of cyclin-dependent kinase 5, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of cyclin-dependent kinase 5 substrates, which are involved in various cellular processes. The molecular targets of this compound include proteins such as tau, which is implicated in neurodegenerative diseases, and other substrates involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor that targets cyclin-dependent kinase 5 as well as other cyclin-dependent kinases.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against cyclin-dependent kinase 5.
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 5 and other cyclin-dependent kinases.
Uniqueness of Cdk5-IN-1
This compound is unique in its high selectivity for cyclin-dependent kinase 5 compared to other cyclin-dependent kinases. This selectivity reduces off-target effects and makes it a valuable tool for studying the specific functions of cyclin-dependent kinase 5 in various biological contexts .
Eigenschaften
Molekularformel |
C24H25FN6O3S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
[1-[3-fluoro-4-[[2-(1-methylpiperidin-4-yl)sulfonyl-1,6-naphthyridin-7-yl]amino]phenyl]pyrazol-3-yl]methanol |
InChI |
InChI=1S/C24H25FN6O3S/c1-30-9-7-19(8-10-30)35(33,34)24-5-2-16-14-26-23(13-22(16)28-24)27-21-4-3-18(12-20(21)25)31-11-6-17(15-32)29-31/h2-6,11-14,19,32H,7-10,15H2,1H3,(H,26,27) |
InChI-Schlüssel |
IKQUPLXGMFFIRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)S(=O)(=O)C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)N5C=CC(=N5)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


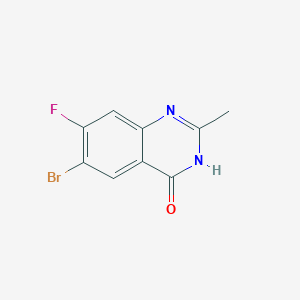
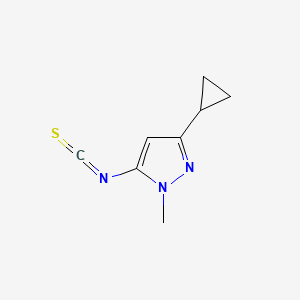
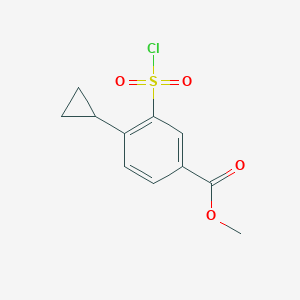
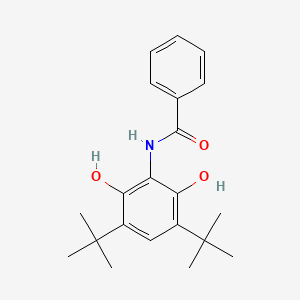
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
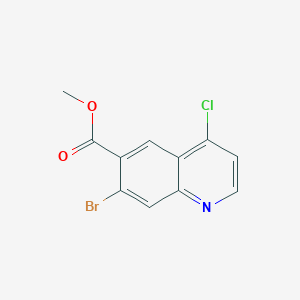
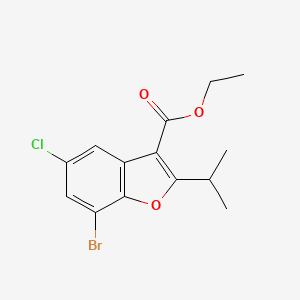
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
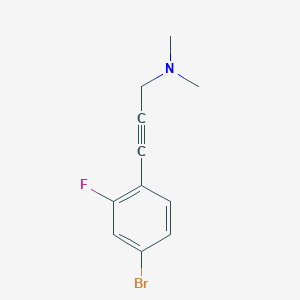
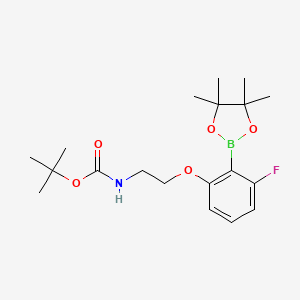
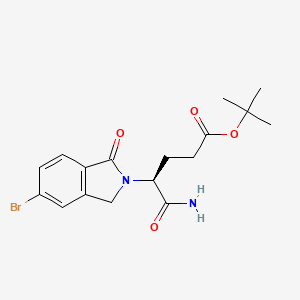
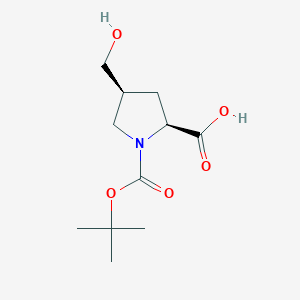
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
